molecular formula C33H25K4N3O12S B1496604 BTC,tetrapotassiumsalt

BTC,tetrapotassiumsalt

Cat. No. B1496604
M. Wt: 844.0 g/mol
InChI Key: NVHVYTMJZUGPBU-UHFFFAOYSA-J
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Scientific Research Applications

BTC (potassium salt) has a wide range of scientific research applications, including:

Mechanism of Action

BTC (potassium salt) functions as a calcium indicator by binding to calcium ions and undergoing a shift in its excitation maximum from approximately 480 nm to 401 nm. This shift enables the determination of ratiometric calcium measurements. The compound interacts with calcium ions through its carboxymethyl and glycine groups, forming a complex that emits fluorescence at a specific wavelength .

Biochemical Analysis

Biochemical Properties

BTC, tetrapotassium salt, plays a crucial role in biochemical reactions by acting as a fluorescent calcium indicator. It interacts with calcium ions (Ca²⁺) and zinc ions (Zn²⁺), exhibiting a fluorescence excitation shift upon binding. The compound has a relatively low calcium-binding affinity (Kd = 7 μM), making it suitable for detecting elevated calcium levels in smooth muscle activation, neuronal activity, and intracellular calcium stores . BTC, tetrapotassium salt, can distinguish between micromolar calcium levels produced by neurotoxic glutamate receptor activation and submicromolar levels associated with non-lethal excitotoxicity .

Cellular Effects

BTC, tetrapotassium salt, influences various cellular processes by monitoring calcium levels. It is used to track calcium transients in smooth muscle cells, neurons, and other cell types. The compound affects cell signaling pathways by providing real-time measurements of calcium fluctuations, which are critical for processes such as muscle contraction, neurotransmitter release, and gene expression . BTC, tetrapotassium salt, also impacts cellular metabolism by detecting changes in intracellular calcium concentrations that regulate metabolic pathways .

Molecular Mechanism

The molecular mechanism of BTC, tetrapotassium salt, involves its binding interactions with calcium and zinc ions. Upon binding to these ions, the compound undergoes a fluorescence excitation shift, allowing for the detection of ion concentrations. BTC, tetrapotassium salt, does not significantly inhibit or activate enzymes but serves as a valuable tool for monitoring ion levels in various biochemical and cellular contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, BTC, tetrapotassium salt, exhibits stable fluorescence properties when stored properly. The compound is stable for at least six months when stored at ≤–20°C, desiccated, and protected from light . Over time, the fluorescence properties of BTC, tetrapotassium salt, remain consistent, making it a reliable indicator for long-term studies of calcium and zinc levels in cells .

Dosage Effects in Animal Models

The effects of BTC, tetrapotassium salt, vary with different dosages in animal models. At appropriate concentrations, the compound effectively monitors calcium levels without causing toxicity. At high doses, BTC, tetrapotassium salt, may exhibit adverse effects, including potential interference with cellular functions and ion homeostasis . It is essential to optimize the dosage to achieve accurate measurements while minimizing any potential toxic effects.

Metabolic Pathways

BTC, tetrapotassium salt, is involved in metabolic pathways related to calcium and zinc ion regulation. It interacts with enzymes and cofactors that modulate ion concentrations, influencing metabolic flux and metabolite levels. The compound’s ability to detect changes in calcium and zinc levels makes it a valuable tool for studying metabolic processes in various cellular contexts .

Transport and Distribution

Within cells and tissues, BTC, tetrapotassium salt, is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, allowing for precise measurements of ion concentrations in different regions of the cell .

Subcellular Localization

BTC, tetrapotassium salt, exhibits subcellular localization patterns that are influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it performs its function as a calcium and zinc ion indicator. This localization is crucial for accurately monitoring ion levels in distinct cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTC (potassium salt) is synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of benzothiazole derivatives with glycine and carboxymethyl groups under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of BTC (potassium salt) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the compound through crystallization and filtration techniques to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

BTC (potassium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BTC (potassium salt) is unique due to its low affinity for calcium ions, making it suitable for detecting elevated calcium levels in specific biological contexts. Its excitation and emission spectra also provide distinct advantages for certain experimental setups .

properties

IUPAC Name

tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVYTMJZUGPBU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25K4N3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.